Spectroscopic Characterization of (R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid: A Technical Guide
Spectroscopic Characterization of (R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid: A Technical Guide
Executive Summary
In modern drug discovery, conformationally constrained amino acid derivatives are critical for developing highly specific peptidomimetics. (R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid (CAS: 2089389-02-4) is a premier building block in this domain. The presence of the gem-dimethyl group at the C4 position restricts the pyrrolidine ring's puckering, while the Cbz (carbobenzoxy) protecting group ensures stability during peptide coupling.
However, characterizing this molecule presents distinct analytical challenges. As a Senior Application Scientist, I frequently observe that standard ambient-temperature analytical workflows fail to capture the true structural purity of this compound. This whitepaper details the causality behind these spectroscopic anomalies—specifically N-Cbz induced rotamers and diastereotopic environments—and provides self-validating protocols to achieve unambiguous characterization.
Structural Dynamics & The Rotameric Challenge
The most prominent hurdle in the NMR spectroscopy of N-acyl and N-carbamate pyrrolidines is the phenomenon of restricted rotation. The carbamate (N-Cbz) bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
At standard room temperature (298 K), this restricted rotation causes the molecule to exist as a mixture of cis and trans conformers (rotamers) relative to the C3-carboxylic acid. Because the interconversion between these rotamers is slow on the NMR timescale, the spectrum exhibits severe peak broadening or the doubling of signals. This is not an indication of chemical or chiral impurity, but rather a fundamental dynamic property of the molecule[1]. To accurately assign the structure, we must utilize Variable Temperature (VT) NMR to reach the coalescence temperature, where the rapid interconversion of rotamers yields a single, averaged set of sharp peaks[2].
Furthermore, the chiral center at C3 renders the two methyl groups at the C4 position diastereotopic. Even at high temperatures, these methyl groups will appear as two distinct singlets because they occupy permanently different spatial environments (one is syn to the carboxylic acid, the other is anti).
Variable Temperature (VT) NMR Protocol
To overcome the rotameric broadening, the following self-validating VT-NMR protocol must be employed.
Self-Validating VT-NMR Workflow
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Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 .
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Internal Check: Visually inspect the solution against a strong light source. It must be completely particulate-free to ensure absolute magnetic field homogeneity.
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Probe Calibration : Insert an ethylene glycol standard tube into the spectrometer. Calibrate the probe temperature from 298 K to 343 K.
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Internal Check: Measure the chemical shift difference ( Δδ ) between the OH and CH 2 protons of ethylene glycol. Use the standard equation T(K)=466.5−108.5(Δδ) to validate the exact internal probe temperature.
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Initial Acquisition (298 K) : Acquire a standard 1 H NMR spectrum (16 scans).
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Internal Check: Observe the Cbz benzylic protons (~5.0 ppm). If they appear as a broad hump or two distinct singlets, rotamers are confirmed.
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Heating and Equilibration : Ramp the probe temperature to 343 K. Allow the sample to equilibrate for a minimum of 15 minutes.
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Internal Check: Monitor the deuterium lock signal. Do not initiate the scan until the lock level has been completely stable for at least 3 minutes, indicating thermal equilibrium.
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High-Temperature Acquisition (343 K) : Acquire the 1 H and 13 C spectra.
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Internal Check: The benzylic protons must now resolve into a single, sharp singlet, confirming coalescence.
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Workflow for resolving N-Cbz rotameric peak broadening using Variable Temperature (VT) NMR.
Comprehensive Spectroscopic Data
The following tables summarize the quantitative NMR data acquired at 343 K, where rotameric interference is eliminated.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 , 343 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment & Causality |
| COOH | 12.10 | br s | 1H | Highly deshielded acidic proton; broad due to exchange. |
| Ar-H | 7.30 – 7.38 | m | 5H | Phenyl ring protons of the Cbz group. |
| Ph-CH 2 | 5.08 | s | 2H | Benzylic protons. Sharp singlet at 343 K due to rapid rotamer interconversion. |
| C2-H 2 | 3.55 | m | 2H | Deshielded by the adjacent electronegative nitrogen and C3 chiral center. |
| C5-H 2 | 3.20 | m | 2H | Deshielded by the adjacent nitrogen; split by diastereotopic environment. |
| C3-H | 2.85 | m | 1H | Methine proton at the chiral center; couples with C2 protons. |
| C4-CH 3 (a) | 1.15 | s | 3H | Diastereotopic methyl group (syn to the C3-COOH). |
| C4-CH 3 (b) | 1.08 | s | 3H | Diastereotopic methyl group (anti to the C3-COOH). |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 , 343 K)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| COOH | 174.5 | C | Carboxylic acid carbonyl. |
| Cbz C=O | 154.2 | C | Carbamate carbonyl. |
| Ar-C (ipso) | 137.1 | C | Aromatic ipso carbon attached to the benzylic CH 2 . |
| Ar-C (o, m, p) | 128.8, 128.2, 127.9 | CH | Aromatic ring carbons. |
| Ph-CH 2 | 66.5 | CH 2 | Benzylic carbon of the Cbz group. |
| C5 | 56.2 | CH 2 | Pyrrolidine ring carbon adjacent to N and the C4 quaternary center. |
| C3 | 49.1 | CH | Chiral methine carbon. |
| C2 | 48.5 | CH 2 | Pyrrolidine ring carbon adjacent to N and C3. |
| C4 | 39.5 | C | Quaternary carbon bearing the gem-dimethyl groups. |
| C4-CH 3 (a) | 26.5 | CH 3 | Diastereotopic methyl carbon. |
| C4-CH 3 (b) | 24.2 | CH 3 | Diastereotopic methyl carbon. |
Mass Spectrometry & Fragmentation Causality
Electrospray Ionization Mass Spectrometry (ESI-MS) provides definitive confirmation of the molecular weight and structural connectivity. For (R)-1-Cbz-4,4-dimethyl-pyrrolidine-3-carboxylic acid (Exact Mass: 277.13 g/mol ), the positive ion mode yields a strong protonated parent ion [M+H]+ at m/z 278.1.
The fragmentation causality is driven by the lability of the protecting groups and the carboxylic acid under collision-induced dissociation (CID):
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Decarboxylation : The loss of CO 2 (44 Da) from the C3 position is highly favorable, yielding a fragment at m/z 234.1.
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Cbz Cleavage : The carbamate group readily fragments to expel the benzyl moiety or the entire Cbz group. Loss of the Cbz group (134 Da) leaves the protonated pyrrolidine core at m/z 144.1.
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Tropylium/Benzyl Cation Formation : The most stable and diagnostic fragment in any Cbz-protected molecule is the benzyl cation [C7H7]+ , which appears as a base peak at m/z 91.1.
Proposed ESI-MS positive ion fragmentation pathway for the target compound.
Self-Validating LC-MS Protocol
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System Priming & Calibration : Purge the LC lines with Mobile Phase A (0.1% Formic Acid in H 2 O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
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Internal Check: Inject a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is within < 5 ppm across the 50-1000 m/z range.
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Blank Injection : Run a full 10-minute gradient (5% to 95% B) with a blank solvent injection.
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Internal Check: Interrogate the Extracted Ion Chromatogram (EIC) at m/z 278.1. Ensure no carryover or background peaks exceed 103 counts to validate column cleanliness.
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Sample Analysis : Inject 2 µL of the sample prepared at 10 µg/mL in 50:50 H 2 O:MeCN.
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Data Validation : Extract the EIC for the parent mass.
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Internal Check: The isotopic pattern of the [M+H]+ peak must strictly match the theoretical distribution for C15H20NO4+ (M+1 ~16.5%, M+2 ~2.0%), confirming the absence of isobaric interferences.
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FT-IR Characterization
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The spectrum should be acquired using Attenuated Total Reflectance (ATR) on the neat solid.
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3300 – 2500 cm −1 : A broad, highly characteristic "mountainous" band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.
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1735 cm −1 : A sharp, intense peak corresponding to the C=O stretch of the Cbz carbamate group.
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1705 cm −1 : A sharp peak corresponding to the C=O stretch of the carboxylic acid.
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1410 cm −1 & 1120 cm −1 : C-N stretching and C-O stretching vibrations, respectively.
References
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National Center for Biotechnology Information (PMC). Total Synthesis of the Proposed Structure of (−)-Novofumigatamide, Isomers Thereof, and Analogues. Part I. PMC. Available at:[Link]
